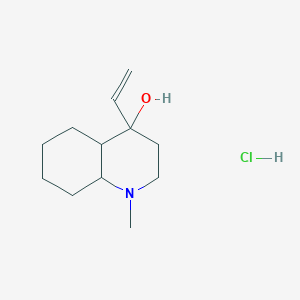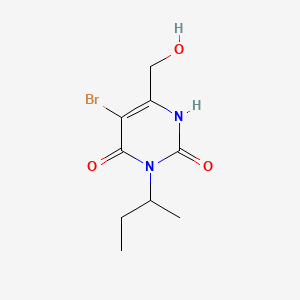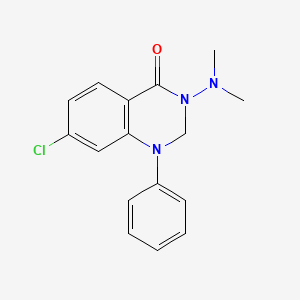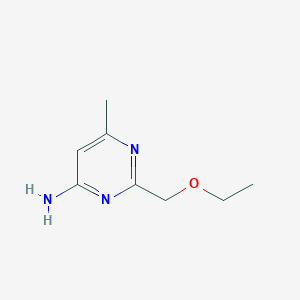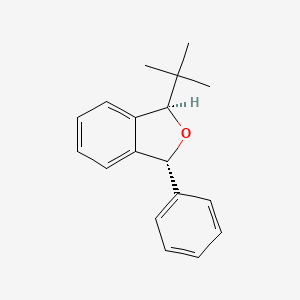![molecular formula C12H11N3O5 B15213444 2-[(Benzyloxy)methyl]-5-nitro-1,2-dihydropyridazine-3,4-dione CAS No. 92574-76-0](/img/structure/B15213444.png)
2-[(Benzyloxy)methyl]-5-nitro-1,2-dihydropyridazine-3,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((Benzyloxy)methyl)-4-hydroxy-5-nitropyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with benzyloxy, hydroxyl, and nitro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzyloxy)methyl)-4-hydroxy-5-nitropyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
化学反应分析
Types of Reactions
2-((Benzyloxy)methyl)-4-hydroxy-5-nitropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc or tin in dilute mineral acid, or sodium sulfide in ammonium hydroxide solution.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-((Benzyloxy)methyl)-4-hydroxy-5-nitropyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique functional groups.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-((Benzyloxy)methyl)-4-hydroxy-5-nitropyridazin-3(2H)-one depends on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl and benzyloxy groups can also participate in hydrogen bonding and other interactions with biomolecules .
相似化合物的比较
Similar Compounds
2-Hydroxy-5-nitropyridazine: Lacks the benzyloxy group, making it less hydrophobic.
4-Hydroxy-5-nitropyridazin-3(2H)-one: Lacks the benzyloxy group, affecting its reactivity and solubility.
2-((Benzyloxy)methyl)-4-hydroxy-5-nitropyridine: Similar structure but with a pyridine ring instead of pyridazine.
Uniqueness
2-((Benzyloxy)methyl)-4-hydroxy-5-nitropyridazin-3(2H)-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the benzyloxy group enhances its hydrophobicity and ability to interact with hydrophobic pockets in biomolecules .
属性
CAS 编号 |
92574-76-0 |
|---|---|
分子式 |
C12H11N3O5 |
分子量 |
277.23 g/mol |
IUPAC 名称 |
5-nitro-2-(phenylmethoxymethyl)-1H-pyridazine-3,4-dione |
InChI |
InChI=1S/C12H11N3O5/c16-11-10(15(18)19)6-13-14(12(11)17)8-20-7-9-4-2-1-3-5-9/h1-6,13H,7-8H2 |
InChI 键 |
XJBQPEABVUARQQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COCN2C(=O)C(=O)C(=CN2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


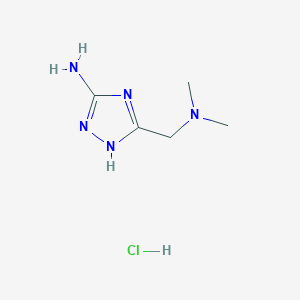
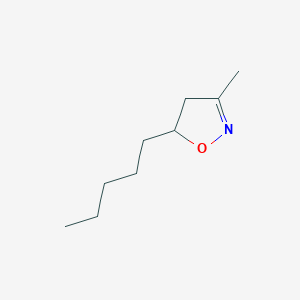
![Glycine, N-[[4-hydroxy-7-(4-methoxyphenoxy)-3-isoquinolinyl]carbonyl]-](/img/structure/B15213386.png)
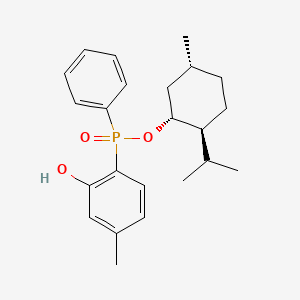
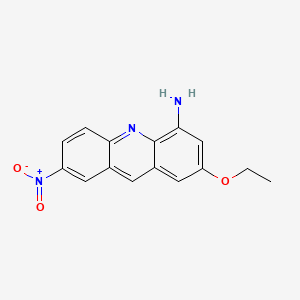
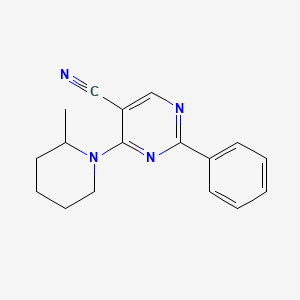
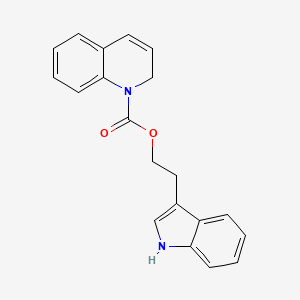
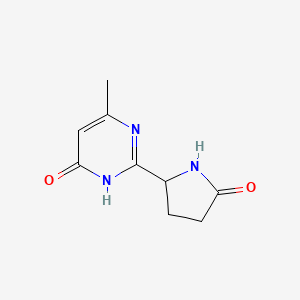
![ethyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl-(pyrazin-2-ylmethyl)amino]benzoate](/img/structure/B15213424.png)
